NCI126224 vs. Arylidene Malonate Analog 2 (Unsubstituted Phenyl): 2.6-Fold Superior Potency in LPS-Induced NO Inhibition
NCI126224 (compound 1) demonstrates 2.6-fold greater potency than the unsubstituted phenyl analog (compound 2) in inhibiting LPS-induced nitric oxide production. The presence of the ortho-nitro electron-withdrawing group is essential for enhanced activity [1].
| Evidence Dimension | Inhibition of LPS-induced NO production |
|---|---|
| Target Compound Data | IC₅₀ = 0.31 ± 0.03 μM |
| Comparator Or Baseline | Compound 2 (H substitution at R1): IC₅₀ = 0.82 ± 0.08 μM |
| Quantified Difference | 2.6-fold greater potency for NCI126224 |
| Conditions | RAW 264.7 murine macrophages; LPS stimulation; Griess reagent assay for NO detection |
Why This Matters
The 2.6-fold potency differential demonstrates that the 2-nitro substituent is not redundant; procurement of unsubstituted analogs would require higher concentrations to achieve equivalent TLR4 inhibition, increasing off-target risk and experimental variability.
- [1] Zhang S, Cheng K, Wang X, Yin H. Table 1: IC₅₀ values for compounds 1 (NCI126224) and 2. Bioorg Med Chem. 2012;20(20):6073-6079. PMC3517184. View Source
